molecular formula C14H16O4 B14907772 methyl (2Z)-2-hydroxy-4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate

methyl (2Z)-2-hydroxy-4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate

Katalognummer: B14907772
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: YOOYZFURSQENBX-XFFZJAGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is an organic compound characterized by its unique structure, which includes a mesityl group and a (Z)-configured double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate typically involves the reaction of mesityl aldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to ensure the (Z)-configuration of the double bond is maintained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity to these targets, while the (Z)-configured double bond can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (E)-4-hydroxy-4-mesityl-2-oxobut-3-enoate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.

    Methyl 4-hydroxy-4-phenyl-2-oxobut-3-enoate: A similar compound with a phenyl group instead of a mesityl group, which can affect its chemical properties and applications.

Uniqueness

Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is unique due to its mesityl group and (Z)-configuration, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

methyl (Z)-4-hydroxy-2-oxo-4-(2,4,6-trimethylphenyl)but-3-enoate

InChI

InChI=1S/C14H16O4/c1-8-5-9(2)13(10(3)6-8)11(15)7-12(16)14(17)18-4/h5-7,15H,1-4H3/b11-7-

InChI-Schlüssel

YOOYZFURSQENBX-XFFZJAGNSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)C)/C(=C/C(=O)C(=O)OC)/O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=CC(=O)C(=O)OC)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.